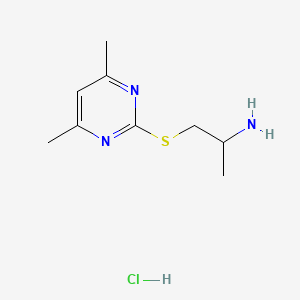

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.ClH/c1-6(10)5-13-9-11-7(2)4-8(3)12-9;/h4,6H,5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOLCKYIQQUQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H16ClN3S

- Molecular Weight : 233.76 g/mol

- CAS Number : 1864064-27-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that compounds similar to 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine exhibit notable anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth is likely linked to its structural characteristics that allow it to interact with cellular pathways.

Case Study : A study evaluated the effects of pyrimidine derivatives on human cancer cell lines, revealing that certain modifications enhanced their potency against colorectal and breast cancer cells. The IC50 values for these derivatives were recorded at low micromolar concentrations, indicating strong anticancer potential .

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties. Compounds with similar structures have been tested against bacterial strains and exhibited moderate to strong antibacterial activity. This suggests a potential role for 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine in treating infections caused by resistant strains.

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (Cervical Cancer) | 5.0 | |

| Anticancer | MCF7 (Breast Cancer) | 3.5 | |

| Antibacterial | E. coli | 12.0 | |

| Antibacterial | S. aureus | 15.0 |

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. Modifications at the pyrimidine ring or the propanamine side chain can enhance its potency and selectivity for specific targets.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies suggest that 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride may possess antimicrobial properties. It appears to inhibit the growth of various bacterial strains by interacting with specific cellular targets. The mechanism is believed to involve modulation of enzyme activity critical for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that the compound may exhibit anticancer activity against certain tumor cell lines. For instance, it has been tested against methotrexate-resistant tumors, indicating potential as a therapeutic agent in oncology. Structure–activity relationship (SAR) studies show that modifications to the pyrimidine ring can enhance its efficacy against cancer cells.

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition could lead to decreased proliferation of cancerous cells, making it a candidate for further drug development.

Case Studies and Research Findings

Several studies have focused on understanding the biological mechanisms associated with this compound:

| Study Focus | Findings |

|---|---|

| In Vitro Antimicrobial Testing | Evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amines. Significant activity was noted against Gram-positive bacteria. |

| Anticancer Activity Assessment | Research involving cell lines such as M5076 murine reticulosarcoma revealed varying degrees of cytotoxicity among derivatives of this compound, correlating with their structural features. |

| Enzyme Interaction Studies | Investigations showed that modifications at the 4 and 6 positions of the pyrimidine ring could enhance binding affinity to DHFR, leading to increased inhibition rates. |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics effective against resistant bacterial strains.

- Cancer Treatment : The anticancer properties suggest potential use in chemotherapy regimens, particularly for resistant tumor types.

- Metabolic Disorders : As an enzyme inhibitor, it may have applications in treating metabolic disorders where enzyme regulation is critical.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thioether vs.

- Amine Position : The propan-2-amine configuration (vs. propan-1-amine in ) alters steric and electronic profiles, which could influence receptor binding or solubility .

- Substituent Effects : The methoxyphenyl group in (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl introduces aromaticity and electron-donating effects, contrasting with the electron-deficient pyrimidine ring in the target compound .

Research Findings and Pharmacological Implications

Antimicrobial and Antioxidant Activity

While direct data for the target compound is unavailable, its analog (E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol demonstrated broad-spectrum antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL . The thioether group in the target compound may similarly contribute to reactive oxygen species (ROS) scavenging, as sulfur atoms are known to enhance antioxidant capacity .

Vorbereitungsmethoden

Formation of the Pyrimidin-2-yl Thio Intermediate

The key intermediate, 4,6-dimethylpyrimidin-2-yl thiol or its equivalent, is commonly prepared by the reaction of 4,6-dimethylpyrimidine derivatives with sulfur sources. This step is critical as it introduces the sulfur atom that links the pyrimidine ring to the propan-2-amine.

- Typical sulfur sources include thiourea, sodium hydrosulfide, or other sulfur nucleophiles.

- Reaction conditions often involve polar solvents and controlled temperature to favor substitution at the 2-position of the pyrimidine ring.

Hydrochloride Salt Formation

The free base of 1-((4,6-dimethylpyrimidin-2-yl)thio)propan-2-amine is converted to its hydrochloride salt by:

- Treatment with stoichiometric or slight excess hydrochloric acid in suitable solvents such as ethanol or isopropanol.

- Isolation by filtration or crystallization to obtain the stable hydrochloride salt.

Detailed Research Findings & Data Tables

While direct literature specifically describing the preparation of 1-((4,6-dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride is limited, related compounds and analogous synthetic methods provide a framework. The following table summarizes key parameters and outcomes from similar synthetic routes involving 4,6-dimethylpyrimidine derivatives and thioether formation:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrimidin-2-yl thiol formation | 4,6-Dimethylpyrimidine + NaSH, EtOH, reflux | 75-85 | Controlled pH and temperature critical to avoid side reactions |

| Alkylation with 2-chloropropan-1-amine | Pyrimidin-2-yl thiol + 2-chloropropan-1-amine, K2CO3, DMF, 60-80 °C | 70-90 | Base promotes nucleophilic substitution; DMF enhances solubility |

| Hydrochloride salt formation | Free base + HCl (1 eq), EtOH, 0-25 °C | >95 | Crystallization yields pure hydrochloride salt with good stability |

Relevant Patents and Literature Insights

- Patents EP4101852A1 and EP2507216A1 describe preparation methods for pyrimidine derivatives and their pharmaceutically acceptable salts, emphasizing salt formation by reaction of free bases with inorganic acids like HCl.

- The one-pot synthesis approach, although described for related pyrimidine-phenylamine compounds, highlights the efficiency of avoiding isolation of intermediates, which could be adapted for thioether derivatives.

- Research on thiadiazol- and related heterocyclic amines shows that thiol intermediates can be prepared via nucleophilic substitution and subsequently alkylated to introduce amine functionalities.

Notes on Optimization and Scale-Up

- Reaction stoichiometry: Maintaining precise molar ratios (e.g., pyrimidine: sulfur nucleophile: alkylating agent) is essential for high purity and yield.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions; protic solvents (ethanol) are preferred for salt formation.

- Temperature control: Moderate heating (60-80 °C) optimizes substitution without decomposition.

- Purification: Crystallization from alcohols is preferred for hydrochloride salts to achieve pharmaceutical-grade purity.

Q & A

Q. What are the recommended synthetic routes for 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and a halogenated propan-2-amine derivative. Key steps include:

- Thioether formation : Reacting 4,6-dimethylpyrimidine-2-thiol with 2-chloropropan-2-amine under basic conditions (e.g., NaH in DMF) .

- Salt formation : Hydrochloride salt precipitation using HCl in ethanol .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to remove impurities like unreacted starting materials or regioisomers .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- X-ray crystallography : Use SHELX for structure refinement, leveraging single-crystal data to resolve bond lengths and angles .

- Spectroscopic methods :

- NMR : Compare H/C chemical shifts with predicted values (e.g., dimethylpyrimidinyl protons at δ ~2.5 ppm, thioether signals at δ ~4.0 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 256.1) .

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What analytical methods are suitable for detecting impurities in this compound?

- HPLC-UV/MS : Use reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA) to separate and quantify impurities like des-methyl analogs or oxidation byproducts .

- Pharmacopoeial tests : Perform chloride ion verification via silver nitrate precipitation and sulfated ash analysis to ensure compliance with pharmacopeial standards .

Advanced Research Questions

Q. How does this compound interact with SIRT2, and what structural features drive its selectivity?

- Mechanism : The 4,6-dimethylpyrimidin-2-ylthio group binds to a hydrophobic "selectivity pocket" in SIRT2, confirmed via co-crystallography studies (PDB: 5DY5). The thioether linker enhances conformational rigidity, while the propan-2-amine group facilitates hydrogen bonding with Glu and Asn .

- Selectivity : Compared to SIRT1/3, the dimethylpyrimidinyl moiety sterically hinders binding to narrower active sites, reducing off-target effects .

Q. What crystallographic strategies are recommended for resolving ambiguities in its bioactive conformation?

- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) data.

- Refinement : Apply SHELXL-2018 with twin refinement (TWIN/BASF commands) to correct for pseudo-merohedral twinning .

- Validation : Cross-check using ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Q. How should contradictory in vitro/in vivo activity data be addressed?

- Experimental design :

- Dose optimization : Test concentrations from 0.1–100 µM in cell-based assays (e.g., neuro-2a neurite outgrowth) to avoid off-target effects at high doses .

- Metabolic stability : Pre-incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may reduce in vivo efficacy .

- Data reconciliation : Use molecular dynamics simulations (e.g., GROMACS) to correlate in vitro binding affinity with in vivo pharmacokinetic variability .

Q. What strategies can enhance its solubility for biological assays without compromising activity?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to maintain solubility in aqueous buffers .

- Prodrug design : Synthesize a phosphate ester derivative (e.g., at the propan-2-amine group) to improve aqueous solubility, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.